Direct Head-to-Head Comparison: 174-Fold Difference in C(17,20)-Lyase Inhibitory Potency Between 1-(2-Naphthylmethyl)-1H-imidazole and Optimized 6-Methoxy Derivative
In a direct comparative study of (2-naphthylmethyl)-1H-imidazoles as C(17,20)-lyase inhibitors, the parent compound 3 (1-[(naphthalen-2-yl)methyl]-1H-imidazole) exhibited an IC50 of 59.2 ± 7.8 μM against the enzyme target [1]. In stark contrast, the structurally optimized derivative 15b, which incorporates a 6-methoxy group on the naphthalene ring, demonstrated an IC50 of 0.34 ± 0.01 μM under identical assay conditions [1]. This represents a 174-fold increase in potency achieved through targeted structural modification. The data explicitly define the activity of the unadorned scaffold (CAS 98318-77-5) and provide a precise baseline for SAR optimization efforts.
| Evidence Dimension | C(17,20)-Lyase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 59.2 ± 7.8 μM |
| Comparator Or Baseline | Compound 15b (6-methoxy derivative): 0.34 ± 0.01 μM |
| Quantified Difference | 174-fold lower potency for target compound |
| Conditions | In vitro enzyme inhibition assay; recombinant human C(17,20)-lyase |
Why This Matters
This quantifies the exact potency of the unmodified 2-naphthylmethyl imidazole scaffold, which is essential for scientists procuring the compound as a reference inhibitor or as a starting point for medicinal chemistry optimization, where even modest substitutions can yield dramatic activity gains.
- [1] Matsunaga, N., Kaku, T., Ojida, A., Tanaka, T., Hara, T., Yamaoka, M., Kusaka, M., & Tasaka, A. (2004). C(17,20)-lyase inhibitors. Part 2: design, synthesis and structure-activity relationships of (2-naphthylmethyl)-1H-imidazoles as novel C(17,20)-lyase inhibitors. Bioorganic & Medicinal Chemistry, 12(16), 4313-4336. View Source
